molecular formula C11H17NO4 B3026790 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1119512-39-8

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B3026790
CAS No.: 1119512-39-8
M. Wt: 227.26
InChI Key: GYEQQDCMLKKYGG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (C₁₁H₁₇NO₄, MW 227.26) is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at position 6. Its stereochemical variants, such as rel-(1R,5S,6r) (CAS 927679-54-7) and rel-(1R,5S,6s), are critical in drug discovery due to their role in modulating enzyme inhibition and pharmacokinetics .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQQDCMLKKYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694101
Record name 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119512-39-8
Record name 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 927679-54-7
  • IUPAC Name : 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

The compound features a bicyclic structure that contributes to its unique reactivity and stability, making it suitable for various synthetic applications.

Drug Design and Development

The Boc group is commonly used in the synthesis of amino acids and peptides, which are crucial in drug development. The azabicyclo framework provides a scaffold for creating novel compounds with enhanced biological activity.

  • Case Study : Research has demonstrated the synthesis of various derivatives of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid that exhibit potent inhibitory effects against specific enzymes involved in disease pathways, such as proteases and kinases .

Antiviral and Anticancer Agents

Recent studies have highlighted the potential of this compound in developing antiviral and anticancer agents. Its structural modifications can lead to compounds that effectively target viral replication mechanisms or cancer cell proliferation.

  • Example : A series of derivatives were synthesized and tested for their activity against HIV protease, showing promising results that warrant further investigation into their mechanism of action .

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis, particularly in constructing complex molecules through various reactions such as cycloadditions and functional group transformations.

Reaction TypeDescriptionApplications
CycloadditionForms new cyclic structuresSynthesis of alkaloids
FunctionalizationIntroduces additional functional groupsModifying drug-like properties
DeprotectionRemoval of Boc group to yield aminesFinal steps in peptide synthesis

Peptide Synthesis

In peptide synthesis, the Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with sensitive functional groups.

Structure-Activity Relationship (SAR)

Research has focused on understanding the SAR of derivatives based on this compound to optimize their pharmacological profiles. Variations in the azabicyclo structure can significantly impact biological activity.

  • Findings : Studies indicate that modifications at the nitrogen atom can enhance binding affinity to target proteins while maintaining favorable pharmacokinetic properties .

Toxicology and Safety Profiles

As with any chemical compound used in drug development, understanding its safety profile is critical. Preliminary toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are necessary to confirm its safety in clinical settings .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, exposing the secondary amine for subsequent functionalization.

Common Deprotection Methods

Acid UsedConditionsOutcomeReference
Trifluoroacetic Acid (TFA)20–50% TFA in DCM, 0–25°C, 1–4 hrsFree amine (3-azabicyclo[3.1.0]hexane-6-carboxylic acid)
Hydrochloric Acid (HCl)4 M HCl in dioxane, RT, 2 hrsAmine hydrochloride salt

Applications :

  • The deprotected amine participates in nucleophilic substitution, reductive amination, or peptide coupling .

  • Stereoselectivity is retained post-deprotection, as confirmed by NMR studies .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions, enabling the formation of esters, amides, and other derivatives.

Reaction Types and Conditions

ReactionReagents/ConditionsProductYield (%)Reference
EsterificationSOCl₂/ROH, 0°C to refluxEthyl/methyl esters75–90
Amide CouplingEDC/HOBt, DMF, RT, 12 hrsPeptide-conjugated derivatives60–85
Acid Chloride FormationOxalyl chloride, DMF catalyst, anhydrous DCM6-carboxylic acid chloride80–95

Key Findings :

  • Coupling with EDC/HOBt minimizes racemization, preserving the bicyclic scaffold’s stereochemistry .

  • Acid chlorides serve as intermediates for synthesizing ureas and thioureas .

Ring-Opening and Cycloaddition Reactions

The strained bicyclo[3.1.0]hexane core participates in ring-opening reactions under specific conditions.

Reaction TypeConditionsOutcomeReference
Acid-Catalyzed Ring OpeningH₂SO₄, H₂O, 80°CLinear diamino carboxylic acid
[3+2] CycloadditionCu(I) catalyst, alkyne, RTTricyclic pyrrolidine derivatives

Mechanistic Insights :

  • Ring-opening in acidic media proceeds via protonation of the amine, destabilizing the bicyclic framework .

  • Cycloadditions exploit the strained cyclopropane moiety, yielding fused heterocycles with high diastereoselectivity .

Stereoselective Modifications

The compound’s stereochemistry influences reactivity and product outcomes.

Exo vs. Endo Selectivity

ConfigurationReaction PartnerMajor ProductSelectivity (%)Reference
exo-BocEthyl diazoacetateexo-cyclopropane derivatives>95
endo-BocGrignard reagentsendo-alkylated products80–90

Applications :

  • exo-configured derivatives show enhanced binding affinity in enzyme inhibition assays (e.g., diacylglycerol acyltransferase-1) .

  • endo-isomers are preferred for synthesizing rigid peptidomimetics.

Stability and Reactivity Trends

FactorImpact on ReactivityEvidence Source
pHBoc group stable at neutral pH; hydrolyzes in acidic/basic media
TemperatureElevated temps accelerate deprotection but risk decarboxylation
Solvent PolarityPolar aprotic solvents (DMF, DCM) optimize coupling yields

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Structure: Replaces the carboxylic acid with an ester and introduces a 6-oxa (oxygen) atom in the bicyclic ring (C₉H₁₅NO₃, MW 185.22) .
  • Impact :
    • Increased solubility in organic solvents due to the ester group.
    • Reduced ring strain compared to the parent compound, altering reactivity in cyclization reactions.
  • Applications : Primarily used as a synthetic intermediate for epoxide-containing pyrrolidines .
3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
  • Structure: Substitutes the Boc group with a benzyl moiety (C₁₃H₁₅NO₂, MW 217.27) .
  • Impact: Enhanced lipophilicity (logP ~2.5) improves membrane permeability but reduces aqueous solubility.

Functional Group Variations

Halogenated Derivatives
  • Example: (1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (C₁₁H₁₅Cl₂NO₄, MW 296.14) .
  • Impact: Chlorine atoms increase electronegativity, enhancing binding affinity to hydrophobic enzyme pockets.
Trifluoroethyl-Substituted Analogs
  • Example: 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (C₈H₁₀F₃NO₂, MW 209.17) .
  • Impact :
    • Fluorine atoms improve bioavailability and blood-brain barrier penetration.
    • Used in PET probes for neurodegenerative disease imaging .

Stereochemical Variants

Parameter rel-(1R,5S,6r) Isomer rel-(1R,5S,6s) Isomer
CAS Number 927679-54-7 1401464-07-0
Synthetic Yield 85–90% 70–75%
Biological Activity High MAGL inhibition (IC₅₀ <10 nM) Moderate activity (IC₅₀ ~50 nM)
Thermal Stability Stable up to 40°C Degrades above 30°C

Bicyclic Systems with Heteroatoms

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Structure : Larger bicyclic system (heptane) with sulfur substitution .
  • Impact :
    • Sulfur enhances electron density, improving interactions with metal ions in enzyme active sites.
    • Used in β-lactamase-resistant antibiotics .

MAGL Inhibitors

  • Parent Compound : Demonstrated 97% yield in enamine formation and cyclization steps for synthesizing pyrazole-based MAGL inhibitors .
  • Fluorinated Analogs : Achieved 9–18% radiochemical yield in ¹⁸F-labeled PET probes, highlighting challenges in fluorination efficiency .

IDH1 Inhibitors

  • Derivatives : (1R,5S,6R)-3-(5-Hydroxyadamantan-2-yl)carbamoyl variants showed >50% inhibition of mutant IDH1 at 1 μM concentrations .

Q & A

Q. How is the compound utilized in PET tracer development?

  • Answer : highlights its use in synthesizing ¹⁸F-labeled MAGL tracers. The azabicyclohexane core’s metabolic stability and low off-target binding make it ideal for in vivo imaging .

Q. Tables

Key Synthetic Steps Conditions Yield Reference
Weinreb amide formationNHMeOMe·HCl, DCM, RT99%
Grignard addition to ketoneMeMgBr, THF, 0°C → RT99%
Pd/C-mediated hydrogenationH₂ (1 atm), MeOH, RT95%
HATU-mediated couplingHATU, TEA, DMF, 20°C50–70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

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